molecular formula C10H6ClNO4S B2830974 3-Chloro-6-nitro-benzo[b]thiophene-2-carboxylic acid methyl ester CAS No. 59812-36-1

3-Chloro-6-nitro-benzo[b]thiophene-2-carboxylic acid methyl ester

Cat. No.: B2830974
CAS No.: 59812-36-1
M. Wt: 271.67
InChI Key: VFXPDLXMSOHMNK-UHFFFAOYSA-N
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Description

The compound “3-Chloro-6-nitro-benzo[b]thiophene-2-carboxylic acid methyl ester” is a derivative of thiophene . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. The Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis are typical and significant synthetic methods to thiophene derivatives . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, they can be involved in direct C-H arylation of thiophenes at C2 . They can also undergo dehydration and sulfur cyclization of alkynols with elemental sulfur (S8) or EtOCS2K . Another reaction involves the chemoselective heterocyclization of bromoenynes through a sulfuration/cyclization process .

Scientific Research Applications

Chemical Synthesis and Nitration Reactions

Nitration of Benzo[b]thiophene Derivatives : Research has demonstrated various nitration procedures for benzo[b]thiophene derivatives, leading to substitution in multiple positions on the benzene ring. These procedures vary in conditions and yield different nitro-isomers, indicating the complexity and versatility of nitration reactions involving benzo[b]thiophene derivatives. This foundational work sets the stage for further chemical modifications and applications in synthesis (Brown et al., 1969).

Advanced Material Science

Polymers Capable of Releasing Functional Acid by Light : The development of polymers that can release functional carboxylic acids upon exposure to near-UV light opens up possibilities for controlled chemical release systems. These systems have potential applications in various fields, including drug delivery, material processing, and as components in electronic devices (Kamogawa et al., 1992).

Photodimerization Studies

Dimerization of Benzo[b]thiophene Derivatives : Studies on benzo[b]thiophene-3-carboxylic acid 1,1-dioxide showed its ability to undergo dimerization under the influence of UV light and heat. Such reactions are crucial in the study of molecular interactions and the development of photo-reactive materials, which have applications in photolithography, photochemical synthesis, and the design of light-sensitive materials (Davies et al., 1977).

Heterocyclic Chemistry

Synthesis of Substituted Benzo[b]thiophenes : The acid-catalyzed cyclization of thiophenyl-acetals and ketones to produce substituted benzo[b]thiophenes represents a significant method in heterocyclic chemistry. This process allows for the efficient preparation of benzo[b]thiophenes with various substituents, showcasing the adaptability of these compounds for further chemical exploration and potential applications in pharmaceuticals and materials science (Pié and Marnett, 1988).

Future Directions

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions in the research of “3-Chloro-6-nitro-benzo[b]thiophene-2-carboxylic acid methyl ester” and its derivatives could involve exploring their potential biological activities and developing advanced compounds with improved properties.

Mechanism of Action

Mode of Action

It’s known that benzothiophenes, the core structure of this compound, can interact with various biological targets through different mechanisms . The presence of the nitro group and the chloro group may influence the compound’s reactivity and interaction with its targets.

Biochemical Pathways

Benzothiophenes are known to be involved in various biochemical reactions, including Suzuki–Miyaura coupling . The nitro and chloro substituents may alter the compound’s involvement in these pathways.

Pharmacokinetics

The compound’s solubility, stability, and reactivity can be influenced by its chemical structure, which includes a benzothiophene core and nitro and chloro substituents .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, reactivity, and interactions with its targets . .

Properties

IUPAC Name

methyl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO4S/c1-16-10(13)9-8(11)6-3-2-5(12(14)15)4-7(6)17-9/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFXPDLXMSOHMNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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